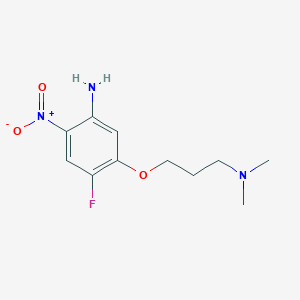
5-(3-Dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine
Cat. No. B8324561
M. Wt: 257.26 g/mol
InChI Key: IEKPZQHLOUYRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07674795B2
Procedure details


In a 250 ml three-necked flask under an argon atmosphere, 5.3 g of 3-dimethylamino-1-propanol, in solution in 100 ml of tetrahydrofuran, are cooled to 0° C. using an ice bath and then introduce 2.3 g of sodium hydride at 50% in liquid petroleum jelly. After stirring for 1 hour at 0° C., rapidly add a solution of 3 g of 4,5-difluoro-2-nitroaniline in 100 ml of tetrahydrofuran and then heat in the region of 70° C. for 1 hour. The reaction mixture is poured into 100 ml of water and extracted with three times 100 ml of ethyl acetate. The organic phase is dried over magnesium sulphate and brought to dryness under reduced pressure. The solid obtained is washed with pentane, filtered, and dried under a hood. In this way, we obtain 3.5 g of 5-(3-dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine, in the form of a yellow solid with the following characteristics:



[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].[F:10][C:11]1[C:17](F)=[CH:16][C:14]([NH2:15])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1.O>O1CCCC1>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][O:6][C:17]1[C:11]([F:10])=[CH:12][C:13]([N+:19]([O-:21])=[O:20])=[C:14]([NH2:15])[CH:16]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCO)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
petroleum jelly
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat in the region of 70° C. for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three times 100 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with pentane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a hood
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCCOC=1C(=CC(=C(C1)N)[N+](=O)[O-])F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
